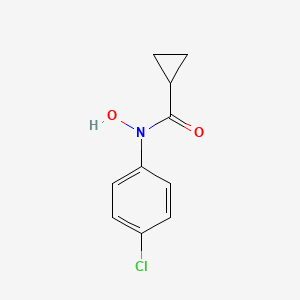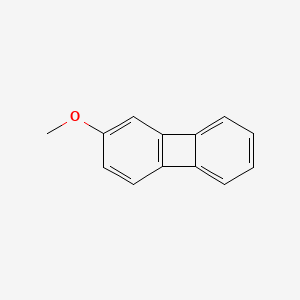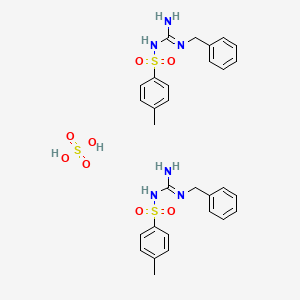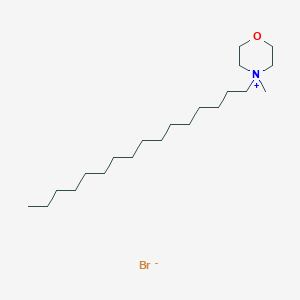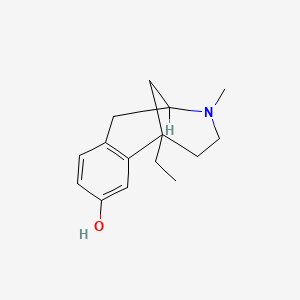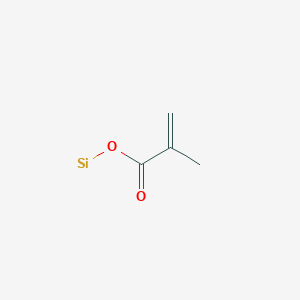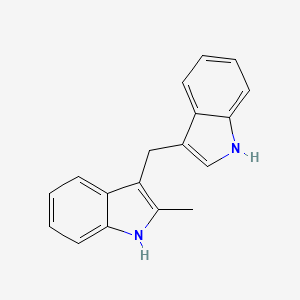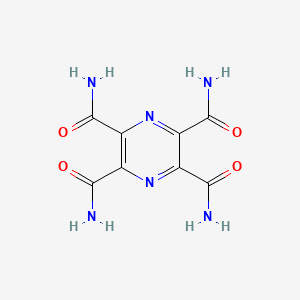
Pyrazinetetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinetetracarboxamide is a chemical compound known for its unique structure and properties It is a derivative of pyrazine, featuring four carboxamide groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinetetracarboxamide typically involves the reaction of pyrazine with suitable amide-forming reagents. One common method is the reaction of pyrazine with an excess of ammonia or primary amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazinetetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to activate the amide groups for further reactions.
Major Products Formed
Oxidation: Pyrazinetetracarboxylic acid.
Reduction: Pyrazinetetraamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Pyrazinetetracarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: this compound derivatives have been explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of pyrazinetetracarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biological and chemical processes. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. In coordination chemistry, the formation of metal complexes can lead to catalytic activity and other unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: A simpler derivative with only one carboxamide group.
Pyrazinedicarboxamide: Contains two carboxamide groups.
Pyrazinetricarboxamide: Features three carboxamide groups.
Uniqueness
Pyrazinetetracarboxamide is unique due to its four carboxamide groups, which provide multiple sites for hydrogen bonding and coordination with metal ions. This makes it a versatile compound with a wide range of applications in various fields of research.
Properties
CAS No. |
22051-80-5 |
|---|---|
Molecular Formula |
C8H8N6O4 |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
pyrazine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N6O4/c9-5(15)1-2(6(10)16)14-4(8(12)18)3(13-1)7(11)17/h(H2,9,15)(H2,10,16)(H2,11,17)(H2,12,18) |
InChI Key |
VAPLSNGCBVVBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


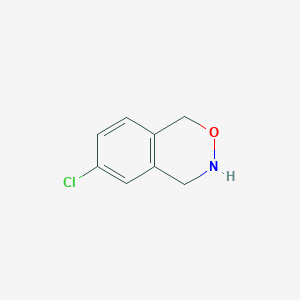
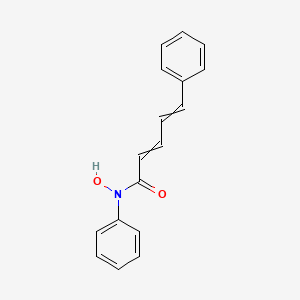
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
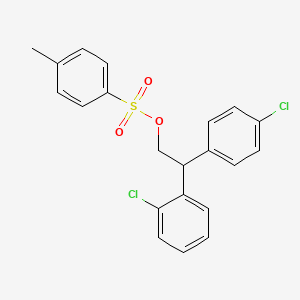
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)
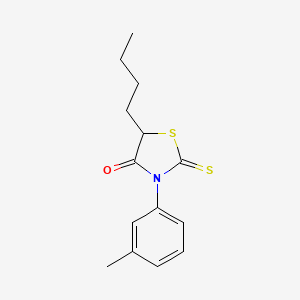
![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
